molecular formula C18H25Br3N2O B2750546 4-Apeba

4-Apeba

Cat. No.: B2750546
M. Wt: 525.1 g/mol
InChI Key: MICAQOBHYBUDOG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, commonly known as 4-APEBA, is a derivatization reagent used in analytical chemistry. It is particularly useful for the detection and analysis of aldehydes and carboxylic acids. The compound incorporates a bromophenethyl group, which provides an isotopic signature and enhances fragmentation identifiers, making it highly effective for mass spectrometry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide involves the reaction of 2- (4-bromophenyl)ethanamine with formaldehyde to produce 2- (4-bromophenyl)-N,N-dimethylethanamine. This intermediate is then reacted with N-(4-(2- (trimethylammonio)ethoxy)benzeneaminium dibromide to yield the final product .

Industrial Production Methods

Industrial production of 4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide primarily undergoes derivatization reactions with aldehydes and carboxylic acids. These reactions are typically carried out under mild conditions, such as pH 5.7 and 10°C .

Common Reagents and Conditions

Major Products

The major products of these reactions are the derivatized aldehydes and carboxylic acids, which are more easily detectable and analyzable using mass spectrometry .

Scientific Research Applications

4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide is unique due to its bromophenethyl group, which enhances its capabilities for mass spectrometry analysis. This feature provides a distinct isotopic signature and consistent fragmentation patterns, making it highly effective for the detection and analysis of aldehydes and carboxylic acids .

Properties

IUPAC Name

2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICAQOBHYBUDOG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.